![molecular formula C16H20N4 B2690251 1-[2-(4-Phenylpiperazin-1-YL)pyridin-3-YL]methanamine CAS No. 1016690-63-3](/img/structure/B2690251.png)
1-[2-(4-Phenylpiperazin-1-YL)pyridin-3-YL]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-Phenylpiperazin-1-YL)pyridin-3-YL]methanamine is a chemical compound known for its diverse applications in medicinal chemistry. It features a piperazine ring substituted with a phenyl group and a pyridine ring, making it a versatile molecule in drug design and synthesis.
Mechanism of Action
Target of Action
The primary target of 1-[2-(4-Phenylpiperazin-1-YL)pyridin-3-YL]methanamine is the serotonin (5-HT) reuptake system . This compound has been evaluated for its serotonin reuptake inhibitory activity, indicating that it interacts with the serotonin transporter, a key player in the regulation of serotonin signaling .
Mode of Action
This compound interacts with its target by inhibiting the reuptake of serotonin . This inhibition increases the concentration of serotonin in the synaptic cleft, enhancing serotonin signaling .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the serotonin pathway .
Pharmacokinetics
One promising compound in the same class was found to be stable in human liver microsomes, suggesting good metabolic stability . This stability could potentially impact the bioavailability of this compound, but further studies would be needed to confirm this.
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its impact on serotonin signaling. By inhibiting serotonin reuptake, this compound could enhance serotonin signaling, potentially leading to effects such as mood elevation .
Biochemical Analysis
Biochemical Properties
1-[2-(4-Phenylpiperazin-1-YL)pyridin-3-YL]methanamine has been shown to interact with serotonin (5-HT), inhibiting its reuptake . This interaction suggests that the compound may play a role in modulating neurotransmission, particularly in pathways involving serotonin .
Cellular Effects
The effects of this compound on cells are primarily related to its interaction with serotonin. By inhibiting the reuptake of serotonin, the compound can potentially influence various cellular processes that are regulated by this neurotransmitter .
Molecular Mechanism
The molecular mechanism of action of this compound is largely related to its ability to inhibit serotonin reuptake . This inhibition can lead to an increase in the concentration of serotonin in the synaptic cleft, thereby enhancing serotonin signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been found to be stable in human liver microsomes, suggesting that it may have good pharmacokinetic properties .
Dosage Effects in Animal Models
In animal models, this compound has been shown to effectively antagonize the depletion of serotonin in the hypothalamus induced by p-chloroamphetamine (PCA), and reduce immobility times in the rat forced swimming test (FST) . These effects were observed at specific dosages, indicating that the compound’s effects can vary with dosage .
Metabolic Pathways
Given its interaction with serotonin, it is likely that it may be involved in pathways related to neurotransmission .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Phenylpiperazin-1-YL)pyridin-3-YL]methanamine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with diethanolamine under high-temperature conditions.
Substitution with Phenyl Group: The piperazine ring is then reacted with phenyl chloride in the presence of a base such as sodium hydroxide to introduce the phenyl group.
Formation of Pyridine Ring: The pyridine ring is synthesized separately through a condensation reaction involving acetaldehyde and ammonia.
Coupling Reaction: The final step involves coupling the phenylpiperazine and pyridine rings using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(4-Phenylpiperazin-1-YL)pyridin-3-YL]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced amine form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: N-oxides of the compound.
Reduction: Reduced amine derivatives.
Substitution: Alkyl-substituted derivatives.
Scientific Research Applications
1-[2-(4-Phenylpiperazin-1-YL)pyridin-3-YL]methanamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.
Biological Studies: The compound is studied for its potential as an acetylcholinesterase inhibitor, which is relevant in the treatment of Alzheimer’s disease.
Cancer Research: It has shown anticancer activities against prostate cancer cells, making it a candidate for further investigation in oncology.
Industrial Applications: The compound is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Comparison with Similar Compounds
1-[2-(4-Phenylpiperazin-1-YL)pyridin-3-YL]methanamine can be compared with other similar compounds:
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound also features a phenylpiperazine moiety and is studied for its acetylcholinesterase inhibitory activity.
1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one: Known for its serotonin reuptake inhibitory activity, this compound is used in the development of antidepressants.
Uniqueness: this compound stands out due to its dual activity as both an acetylcholinesterase inhibitor and an anticancer agent, making it a versatile molecule in medicinal chemistry.
Properties
IUPAC Name |
[2-(4-phenylpiperazin-1-yl)pyridin-3-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4/c17-13-14-5-4-8-18-16(14)20-11-9-19(10-12-20)15-6-2-1-3-7-15/h1-8H,9-13,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZZWWKQZBWURDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C(C=CC=N3)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
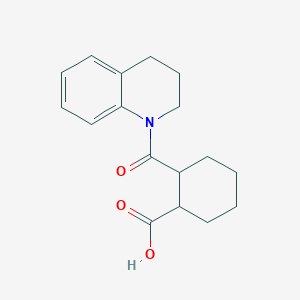
![Ethyl 6-(4-nitrophenyl)imidazo[2,1-B][1,3]thiazole-3-carboxylate](/img/structure/B2690169.png)
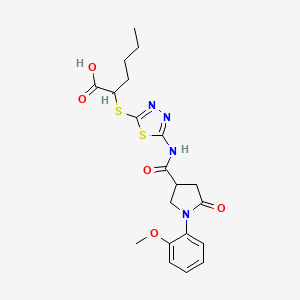
![N-(3,5-dimethoxyphenyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2690171.png)
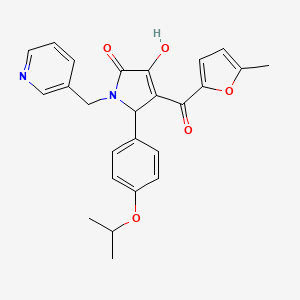
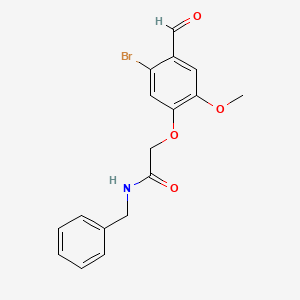

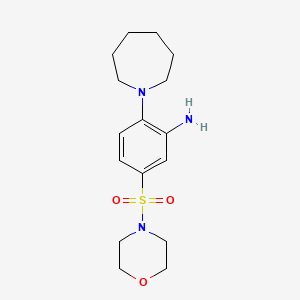
![N-tert-butyl-2-[4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide](/img/structure/B2690181.png)
![6-(2,5-dimethylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2690186.png)
![3-(Cyclopropylmethyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-7-carbaldehyde](/img/structure/B2690187.png)
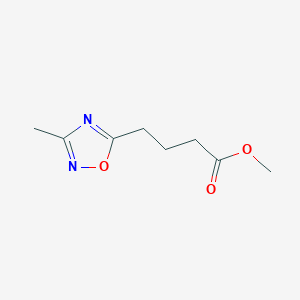
![2-[4-(1,3-Benzothiazol-2-yl)piperazino]-1-ethanol](/img/structure/B2690190.png)
![N-[5-({[(3-methylphenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]benzamide](/img/new.no-structure.jpg)
